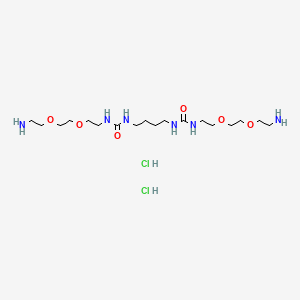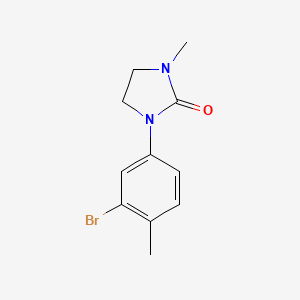
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Übersicht
Beschreibung
“2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and the stability of the 1,2,3-triazole ring system . A specific synthesis method for a similar compound, 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, has been reported, which involves the construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by a five-membered aromatic ring containing two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms in the ring allows these compounds to readily bind with a variety of enzymes and receptors in biological systems .Chemical Reactions Analysis
Triazole compounds are known to exhibit a wide range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, some triazole derivatives have shown potent inhibitory activities against cancer cell lines .Physical and Chemical Properties Analysis
Triazole compounds are generally thermally stable . They also exhibit acceptable densities and optimal oxygen balance .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure Analysis
- The compound's involvement in the preparation of triazole derivatives, which have a variety of biological applications, was explored. For example, it was used in the reaction with Benzotriazole and 1H-1,2,4-Triazole to produce compounds with potential applications due to their triazole derivatives (Toumani, 2017).
Biological Activities
- Investigations into the biological activities of compounds involving triazole elements found applications in fungicidal activities. This includes derivatives synthesized with substituted benzaldehydes, showing potential in this domain (Sun et al., 2009).
- Another study highlighted the cytotoxic, antibacterial, and free radical scavenging activities of 1,2,4-triazole Schiff bases, showing the compound's relevance in various biological activities (Gan et al., 2019).
Material Science and Spectroscopy
- A study on the synthesis and characterization of novel heterocycles involving 1,2,4-triazole indicated the potential application of these compounds in material science. Their structures were confirmed by techniques like X-ray crystallography (Kariuki et al., 2022).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular functions . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect various biological pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
A study on a similar compound suggests that it has potential pharmacokinetic properties, which were predicted using computational studies .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been reported to exhibit cytotoxic activities against tumor cell lines .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Zukünftige Richtungen
Given the versatile biological activities of triazole compounds, they hold promise for the development of new therapeutic agents . Future research could focus on exploring the potential applications of “2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde” in various fields, such as medicine and pharmacology .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(3-methyl-1H-1,2,4-triazol-1-yl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the triazole ring in the compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity . Additionally, the aldehyde group can form covalent bonds with amino groups in proteins, potentially modifying their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring can inhibit or activate enzymes by binding to their active sites, while the aldehyde group can form covalent adducts with nucleophilic residues in proteins . These interactions can lead to changes in enzyme activity and alterations in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound has been shown to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can also affect the levels of various metabolites, altering metabolic flux through different pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and activity . The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-7-12-6-14(13-7)9-3-2-8(5-15)10(11)4-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCZHNPPMIUXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC(=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)



![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)


